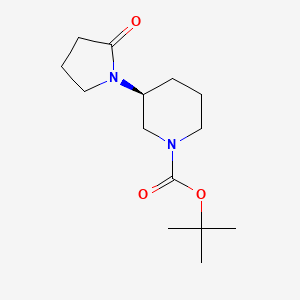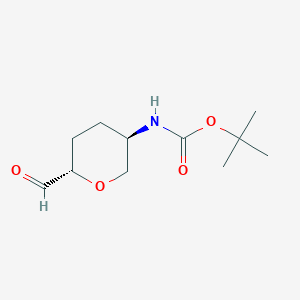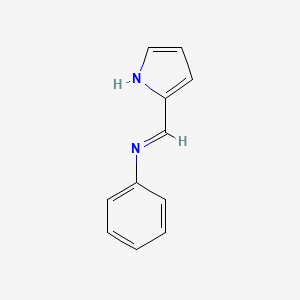
N-(pyrrol-2-ylidenemethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrrol-2-ylidenemethyl)aniline: is a heterocyclic compound that contains both a pyrrole ring and an aniline moiety. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for synthesizing N-(pyrrol-2-ylidenemethyl)aniline involves the condensation of pyrrole-2-carbaldehyde with aniline under acidic conditions.
Reduction of Nitro Compounds: Another method involves the reduction of nitro-substituted pyrrole derivatives followed by condensation with aniline.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(pyrrol-2-ylidenemethyl)aniline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogens, nitro groups, acidic or basic catalysts.
Major Products:
Oxidation: Oxidized derivatives such as this compound oxides.
Reduction: Amine derivatives such as N-(pyrrol-2-ylmethyl)aniline.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(pyrrol-2-ylidenemethyl)aniline is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: this compound derivatives are being explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes and pathways involved in diseases such as cancer and bacterial infections .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of N-(pyrrol-2-ylidenemethyl)aniline involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways. In anticancer research, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
- N-(pyrrol-2-ylmethyl)aniline
- N-(pyrrol-2-ylidenemethyl)benzylamine
- N-(pyrrol-2-ylidenemethyl)phenylamine
Comparison: N-(pyrrol-2-ylidenemethyl)aniline stands out due to its unique combination of a pyrrole ring and an aniline moiety. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while N-(pyrrol-2-ylmethyl)aniline shares a similar core structure, the presence of the methylene group in this compound significantly alters its electronic properties and reactivity .
Properties
CAS No. |
4089-09-2 |
|---|---|
Molecular Formula |
C11H10N2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-phenyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-9,12H |
InChI Key |
XDLMLLMWCIBZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=CC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



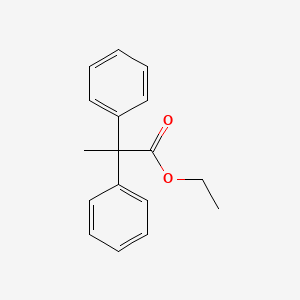
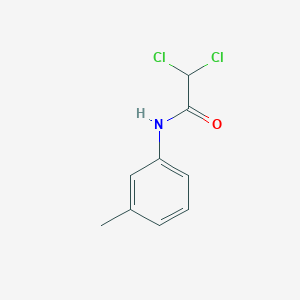
![N-[(4-Dimethylaminophenyl)methylideneamino]-3,4,5-trimethoxy-benzamide](/img/structure/B14008503.png)
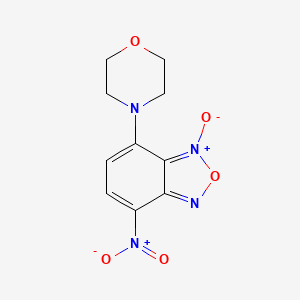
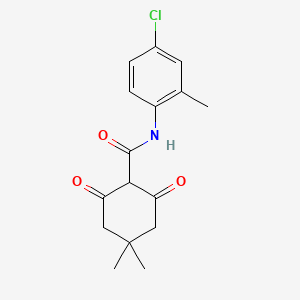
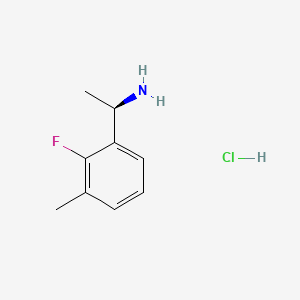
![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
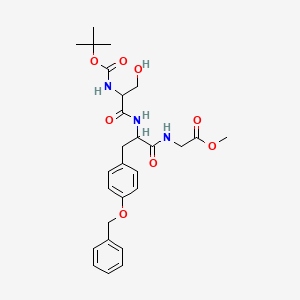
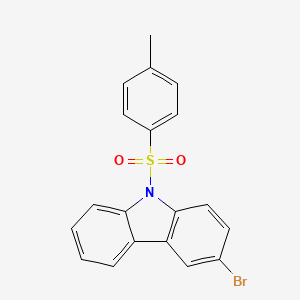
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
